Triparanol Triparanol Triparanol is a stilbenoid. It has a role as an anticoronaviral agent.
Antilipemic agent with high ophthalmic toxicity. According to Merck Index, 11th ed, the compound was withdrawn from the market in 1962 because of its association with the formation of irreversible cataracts.
Brand Name: Vulcanchem
CAS No.: 78-41-1
VCID: VC0545927
InChI: InChI=1S/C27H32ClNO2/c1-4-29(5-2)18-19-31-26-16-12-24(13-17-26)27(30,23-10-6-21(3)7-11-23)20-22-8-14-25(28)15-9-22/h6-17,30H,4-5,18-20H2,1-3H3
SMILES: CCN(CC)CCOC1=CC=C(C=C1)C(CC2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)C)O
Molecular Formula: C27H32ClNO2
Molecular Weight: 438.0 g/mol

Triparanol

CAS No.: 78-41-1

Cat. No.: VC0545927

Molecular Formula: C27H32ClNO2

Molecular Weight: 438.0 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Triparanol - 78-41-1

CAS No. 78-41-1
Molecular Formula C27H32ClNO2
Molecular Weight 438.0 g/mol
IUPAC Name 2-(4-chlorophenyl)-1-[4-[2-(diethylamino)ethoxy]phenyl]-1-(4-methylphenyl)ethanol
Standard InChI InChI=1S/C27H32ClNO2/c1-4-29(5-2)18-19-31-26-16-12-24(13-17-26)27(30,23-10-6-21(3)7-11-23)20-22-8-14-25(28)15-9-22/h6-17,30H,4-5,18-20H2,1-3H3
Standard InChI Key SYHDSBBKRLVLFF-UHFFFAOYSA-N
SMILES CCN(CC)CCOC1=CC=C(C=C1)C(CC2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)C)O
Canonical SMILES CCN(CC)CCOC1=CC=C(C=C1)C(CC2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)C)O
Appearance Solid powder
Melting Point 103.0 °C

Historical Development and Pharmacological Profile

Origins and Structural Derivation

Triparanol emerged from mid-20th-century efforts to develop non-estrogenic lipid-modifying agents. Derived from chlorotrianisene (TACE), a nonsteroidal triphenylethylene estrogen, Triparanol’s triphenylethanol structure aimed to retain cholesterol-lowering efficacy while minimizing estrogenic side effects like gynecomastia . Its developmental code, MER/29, became its trademark, reflecting the era’s optimism in synthetic chemistry .

Mechanism of Action

Unlike statins, which inhibit HMG-CoA reductase, Triparanol targets DHCR24, the enzyme catalyzing the final step of cholesterol biosynthesis: the conversion of desmosterol to cholesterol . By blocking this pathway, Triparanol reduces serum cholesterol but causes desmosterol accumulation in tissues, a phenomenon linked to its adverse effects .

Table 1: Key Pharmacological Properties of Triparanol

PropertyDetail
Chemical FormulaC₂₇H₃₂ClNO₂
Molecular Weight438.01 g/mol
Target Enzyme24-Dehydrocholesterol Reductase (DHCR24)
Inhibition Constant (Ki)0.523 µM
SolubilityDMF: 30 mg/ml; DMSO: 20 mg/ml; Ethanol: 0.125 mg/ml

Clinical Applications and Withdrawal

Early Efficacy in Hypercholesterolemia

Initial studies demonstrated Triparanol’s ability to reduce serum cholesterol by an average of 45 mg/dL, with maximal efficacy at 250 mg/day . In a cohort of 89 subjects, 80% achieved significant lipid reduction, accompanied by improved cholesterol-to-phospholipid ratios . Radioisotopic tracer studies confirmed decreased total body sterol content, validating its mechanism .

Adverse Effects and Market Withdrawal

Triparanol’s therapeutic promise was overshadowed by severe toxicities:

  • Ocular Toxicity: Rapid cataract formation, linked to lenticular desmosterol deposition .

  • Dermatological Effects: Dryness, itching, and ichthyosis-like “fish-scale” skin .

  • Atherogenic Paradox: Despite lowering serum cholesterol, accelerated atherosclerosis was observed, possibly due to endothelial desmosterol accumulation .

The drug’s withdrawal in 1962 followed revelations that its manufacturer, William S. Merrell Company, had suppressed preclinical data showing cataracts in animal models . This scandal underscored the importance of rigorous FDA oversight in drug development .

Triparanol’s Mechanistic Legacy in Lipid Biology

Contrasts with Statins

While statins inhibit cholesterol synthesis upstream at HMG-CoA reductase, Triparanol’s downstream inhibition of DHCR24 uniquely alters sterol profiles. Statins reduce both cholesterol and non-cholesterol sterols, whereas Triparanol elevates desmosterol, a bioactive molecule implicated in cell membrane dynamics and signaling .

Insights into Desmosterol Biology

Desmosterol accumulation under Triparanol treatment revealed its role as a liver X receptor (LXR) agonist, modulating inflammatory and lipid metabolic pathways . This discovery has informed contemporary research into LXR-targeted therapies for atherosclerosis and neurodegenerative diseases .

Re-emergence in Oncology: Preclinical Evidence

Anticancer Mechanisms

Recent studies identify Triparanol as a Hedgehog (Hh) pathway inhibitor. In vitro, it induces apoptosis in lung, breast, liver, and prostate cancer cells, with IC₅₀ values ranging from 2–5 µM . Cholesterol supplementation reverses these effects, confirming Hh pathway dependence on sterol intermediates .

Table 2: Antitumor Efficacy of Triparanol in Preclinical Models

Cancer TypeModelOutcome
Lung AdenocarcinomaMouse Xenograft60% Tumor Growth Inhibition
MelanomaCell CultureCaspase-3 Activation (2.5-Fold Increase)
Pancreatic CancerCell CultureG₀/G₁ Cell Cycle Arrest

Hedgehog Pathway Modulation

The Hh pathway, critical in embryogenesis and tumorigenesis, requires cholesterol for Smoothened (SMO) receptor activation. By depleting cholesterol and elevating desmosterol, Triparanol disrupts SMO trafficking, offering a novel therapeutic strategy for Hh-driven cancers .

Toxicological Considerations and Reformulation Efforts

Ocular and Renal Toxicity

Triparanol’s cataractogenic effects stem from desmosterol’s integration into lens cell membranes, disrupting crystallin protein organization . Rare cases of acute renal failure were also reported, though mechanisms remain unclear .

Strategies for Mitigation

Contemporary research explores prodrug formulations and topical applications to minimize systemic exposure. Nanocarrier systems, such as liposomal encapsulation, aim to enhance tumor targeting while reducing ocular uptake .

Regulatory and Ethical Implications

The MER/29 Scandal

The Triparanol debacle prompted FDA reforms, including stringent requirements for preclinical data disclosure and the establishment of Phase IV post-marketing surveillance . These changes laid the groundwork for modern pharmacovigilance systems.

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